molecular formula C20H24N4O2 B10989879 3,4-dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone

Cat. No.: B10989879
M. Wt: 352.4 g/mol
InChI Key: ZFVCSMSDEBQEON-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone is a complex organic compound that belongs to the class of isoquinolines and piperidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It features a unique structure that combines a dihydroisoquinoline moiety with a methoxypyridazinyl-substituted piperidine, making it a versatile candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone typically involves multi-step organic reactions. One common approach is:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Piperidine Ring Formation: The piperidine ring is often constructed via a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.

    Methoxypyridazine Introduction: The methoxypyridazine group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy group is substituted onto a pyridazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and piperidine rings, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxypyridazine moiety, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines. Substitution reactions would result in derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, 3,4-dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its versatility makes it a useful component in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinoline Derivatives: These compounds share the isoquinoline core and may exhibit similar chemical and biological properties.

    Piperidine Derivatives: Compounds with a piperidine ring are common in medicinal chemistry and can have diverse pharmacological activities.

    Methoxypyridazine Derivatives: These compounds contain the methoxypyridazine moiety and are often studied for their potential biological activities.

Uniqueness

What sets 3,4-dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone apart is its unique combination of these three structural motifs. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C20H24N4O2/c1-26-19-7-6-18(21-22-19)23-11-9-16(10-12-23)20(25)24-13-8-15-4-2-3-5-17(15)14-24/h2-7,16H,8-14H2,1H3

InChI Key

ZFVCSMSDEBQEON-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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